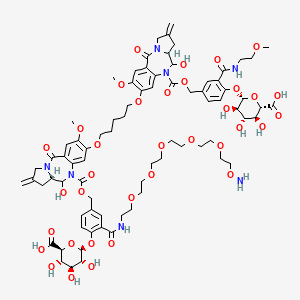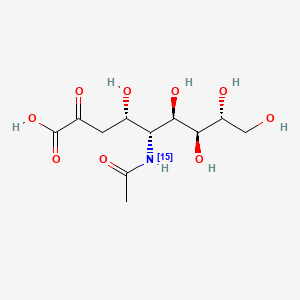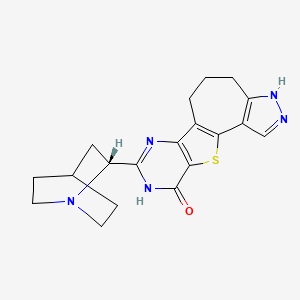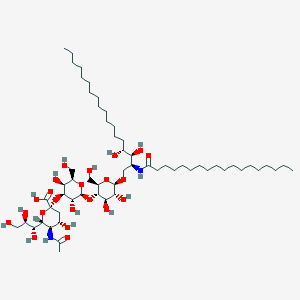
AMPA receptor antagonist-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMPA receptor antagonist-3 is a compound that inhibits the activity of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These receptors are a type of ionotropic glutamate receptor that mediate fast synaptic transmission in the central nervous system. AMPA receptor antagonists are of significant interest due to their potential therapeutic applications in neurological disorders such as epilepsy, depression, and neurodegenerative diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AMPA receptor antagonist-3 typically involves the use of quinoxaline-2,3-dione derivatives. The synthetic route includes the following steps:
Formation of Quinoxaline Core: The reaction of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline core.
Functionalization: Introduction of various functional groups at specific positions on the quinoxaline ring to enhance the antagonist activity. This step often involves reactions such as nitration, reduction, and alkylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Purification Systems: For efficient separation and purification of the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can be carried out to introduce different functional groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of the quinoxaline ring.
Reduction Products: Reduced forms of the functional groups on the quinoxaline ring.
Substitution Products: Various substituted quinoxaline derivatives with enhanced antagonist activity.
Wissenschaftliche Forschungsanwendungen
AMPA receptor antagonist-3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of ionotropic glutamate receptors.
Biology: Helps in understanding the role of AMPA receptors in synaptic plasticity and memory formation.
Medicine: Potential therapeutic agent for treating neurological disorders such as epilepsy, depression, and neurodegenerative diseases.
Industry: Used in the development of new drugs targeting AMPA receptors.
Wirkmechanismus
AMPA receptor antagonist-3 exerts its effects by binding to the ligand-binding domain of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, preventing the binding of glutamate. This inhibition blocks the ion flow through the receptor, reducing neuronal excitation. The molecular targets include the GluA1-GluA4 subunits of the receptor, and the pathways involved are primarily related to synaptic transmission and plasticity.
Vergleich Mit ähnlichen Verbindungen
Perampanel: A non-competitive AMPA receptor antagonist used in the treatment of epilepsy.
GluA2 Antagonists: Compounds that specifically target the GluA2 subunit of AMPA receptors.
Uniqueness: AMPA receptor antagonist-3 is unique due to its specific binding affinity and selectivity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, making it a valuable tool for both research and therapeutic applications.
Eigenschaften
Molekularformel |
C20H19N5O2S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-methyl-4-[(8R)-8-methyl-7-(1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline |
InChI |
InChI=1S/C20H19N5O2S/c1-11-5-13(3-4-16(11)21)19-15-8-18-17(26-10-27-18)7-14(15)6-12(2)25(24-19)20-23-22-9-28-20/h3-5,7-9,12H,6,10,21H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
HCOJNYUPUOBYDH-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C4=NN=CS4)C5=CC(=C(C=C5)N)C)OCO3 |
Kanonische SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C4=NN=CS4)C5=CC(=C(C=C5)N)C)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)


![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)






![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)

